Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including protection, substitution, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Common reagents for oxidation might include hydrogen peroxide or other peroxides, while reduction could involve hydrides like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon bonds through coupling reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling . The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in organic synthesis and potentially in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-8-18(9-11-20)12-13(18)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI Key |
LJVYZAZJGZJQND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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